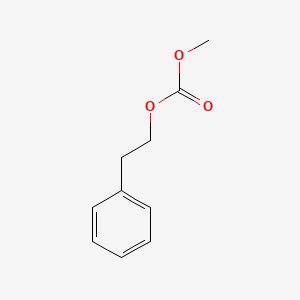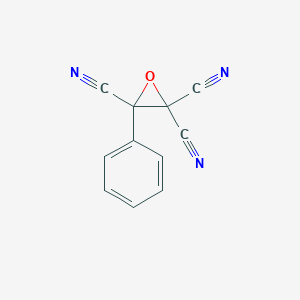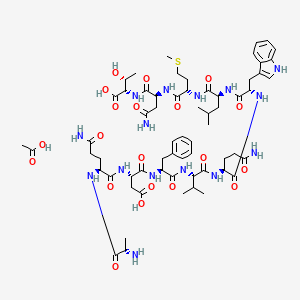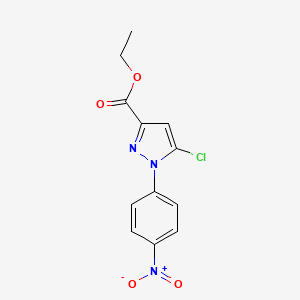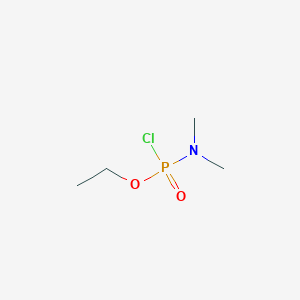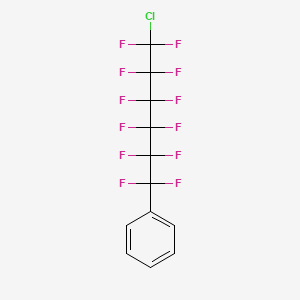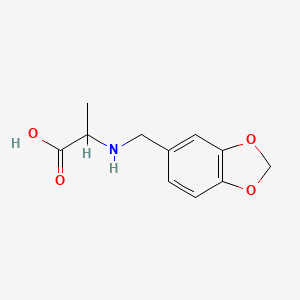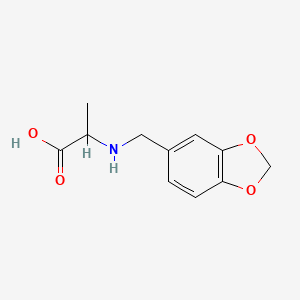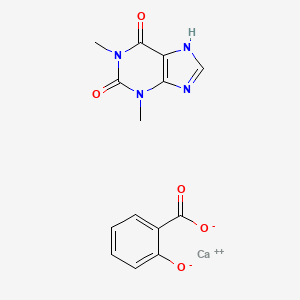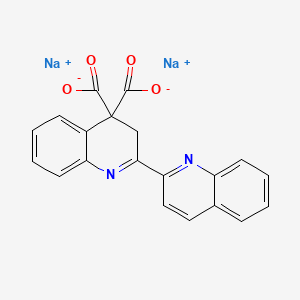
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is a chemical compound known for its unique structure and properties. It is a derivative of biquinoline, featuring two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. The disodium salt form enhances its solubility in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt typically involves the following steps:
Formation of Biquinoline: The initial step involves the synthesis of biquinoline through the coupling of two quinoline units. This can be achieved using palladium-catalyzed cross-coupling reactions.
Carboxylation: The biquinoline is then subjected to carboxylation to introduce carboxylic acid groups at the 4 and 4’ positions. This can be done using carbon dioxide under high pressure and temperature.
Conversion to Disodium Salt: The final step involves neutralizing the carboxylic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors for the coupling and carboxylation reactions.
Purification: Purification steps such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with metal ions, which are useful in various catalytic processes.
Biology: Employed in biochemical assays, particularly in protein quantitation assays where it forms a complex with copper ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials due to its unique electronic properties.
作用机制
The mechanism of action of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: Metal ions such as copper and zinc are common targets.
Pathways Involved: The formation of metal complexes can influence redox reactions, enzyme activities, and signal transduction pathways.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but with pyridine units instead of quinoline.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound used as a ligand.
2,2’-Biquinoline: The parent compound without carboxylic acid groups.
Uniqueness
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is unique due to its dual quinoline structure and the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in forming stable metal complexes and in various applications across chemistry, biology, and industry.
属性
分子式 |
C20H12N2Na2O4 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-18(24)20(19(25)26)11-17(22-15-8-4-2-6-13(15)20)16-10-9-12-5-1-3-7-14(12)21-16;;/h1-10H,11H2,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI 键 |
DWWQPTIJBAJEJY-UHFFFAOYSA-L |
规范 SMILES |
C1C(=NC2=CC=CC=C2C1(C(=O)[O-])C(=O)[O-])C3=NC4=CC=CC=C4C=C3.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
